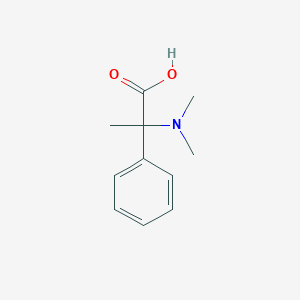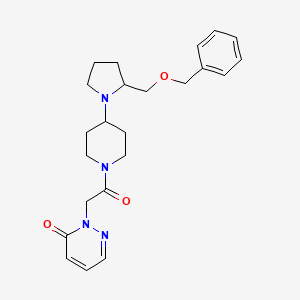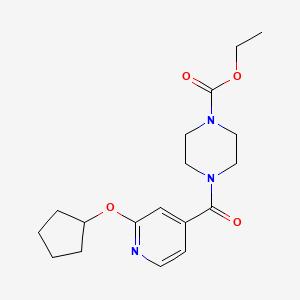
2-(Dimethylamino)-2-phenylpropansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-(dimethylamino)ethyl ester is a compound with the formula C7H13NO2 . It’s an unsaturated carboxylic acid ester having a tertiary amino group .
Synthesis Analysis
The synthesis of similar compounds often involves elemental analysis and HNMR spectroscopy . For example, the synthesis of 2-((Dimethylamino)methylene)-3,4 involved a yield of 59% and was characterized using 1H NMR and 13C NMR .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various methods such as VSEPR theory . The structure of 2-(Dimethylamine)phenylboronic acid, for instance, has been determined using nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the use of catalysts .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For example, 4-Dimethylaminopyridine is a white solid that is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .
Wissenschaftliche Forschungsanwendungen
- PDMAEMA-basierte Polymersomen haben als Arzneimittelträger Aufmerksamkeit erregt. Diese Vesikel, die durch Selbstassemblierung von amphiphilem Diblock-Copolymeren gebildet werden, bieten gegenüber Liposomen Vorteile aufgrund ihrer Robustheit und Reaktionsfähigkeit auf äußere Reize .
- pH-reaktive Polymersomen sind besonders wertvoll, da die pH-Bedingungen in physiologischen und pathologischen Kontexten variieren. Die ionisierbaren Aminogruppen von PDMAEMA ermöglichen eine pH-abhängige Freisetzung des Arzneimittels .
- Polymersomen, die PDMAEMA enthalten, können als Vektoren für die Genübertragung dienen. Das positiv geladene PDMAEMA interagiert mit negativ geladener DNA und bildet stabile Polyplexe. Diese Komplexe erleichtern den Gentransfer und die Genexpression .
- Ein Copolymer namens MPEG-b-(PC-g-PDMAEMA) selbstassembliert sich zu nano-großen Mizellen. Diese Mizellen, die mit dem Antioxidans, Entzündungshemmer und Antikrebsmittel Quercetin beladen sind, versprechen vielversprechende therapeutische Anwendungen .
- PDMAEMA-basierte Polymersomen zeigen ein Dual-Stimulus-Reaktionsverhalten (pH und Temperatur). Diese Eigenschaft macht sie für Nanoreaktoren geeignet, bei denen spezifische Reaktionen durch Änderungen des pH-Werts oder der Temperatur ausgelöst werden können .
- PDMAEMA-haltige Polymersomen können Bildgebungsmittel wie Fluoreszenzfarbstoffe oder Kontrastmittel einschließen. Diese Vesikel ermöglichen die gezielte Bildgebung von biologischem Gewebe und Zellen .
- PDMAEMA kann in Beschichtungen oder Oberflächen integriert werden, um stimuli-responsive Materialien zu schaffen. So können Oberflächen, die mit PDMAEMA modifiziert wurden, ihre Benetzbarkeit oder Adhäsionseigenschaften als Reaktion auf pH-Wert- oder Temperaturänderungen umschalten .
Arzneimittel-Abgabesysteme
Plattformen für die Genübertragung
Anwendungen als Antioxidans und Entzündungshemmer
Temperatur-responsive Nanoreaktoren
Biomedizinische Bildgebungsmittel
Intelligente Beschichtungen und Oberflächen
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
There is ongoing research into the potential applications of similar compounds. For example, Polydopamine, a similar compound, has shown great potential in the biomedical field due to its simple preparation process, prominent photothermal transfer efficiency, excellent biocompatibility, outstanding drug binding ability, and strong adhesive properties .
Eigenschaften
IUPAC Name |
2-(dimethylamino)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(10(13)14,12(2)3)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWZSHDIPVXYQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2403169.png)
![3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2403170.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2403175.png)
![2-(benzylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2403177.png)

![8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403181.png)


![6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline](/img/structure/B2403185.png)


![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)
